tert-Butyl spiro[2.3]hexan-5-ylcarbamate
Description
tert-Butyl spiro[2.3]hexan-5-ylcarbamate is a carbamate derivative featuring a spiro[2.3]hexane ring system, where the tert-butyl group acts as a protective moiety for the carbamate functional group. The spiro[2.3]hexane core comprises two fused rings (a cyclopropane and a cyclobutane), creating a rigid, three-dimensional structure. While direct molecular weight data is unavailable in the provided evidence, structurally related compounds (e.g., tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate in ) exhibit a molecular weight of 213.27 g/mol (C₁₁H₁₉NO₃) .
Properties
IUPAC Name |
tert-butyl N-spiro[2.3]hexan-5-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-8-6-11(7-8)4-5-11/h8H,4-7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRBABCQWLWVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl spiro[2.3]hexan-5-ylcarbamate typically involves the reaction of a suitable spiro[2.3]hexane precursor with tert-butyl isocyanate under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for tert-Butyl spiro[2This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl spiro[2.3]hexan-5-ylcarbamate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.
Major Products Formed:
Scientific Research Applications
tert-Butyl spiro[2.3]hexan-5-ylcarbamate has found applications in various fields of scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl spiro[2.3]hexan-5-ylcarbamate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Spiro Ring Variations
The spiro architecture and substituent groups significantly influence physicochemical properties. Key structural analogs include:
| Compound Name | CAS Number | Similarity Score | Spiro Ring Size | Substituents/Features | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| tert-Butyl spiro[2.3]hexan-5-ylcarbamate | - | - | 2.3 | tert-butyl carbamate | ~213 (estimated) |
| tert-Butyl 2-azaspiro[3.4]octan-6-ylcarbamate | 1118786-85-8 | 0.98 | 3.4 | Nitrogen in spiro ring (azaspiro) | Not provided |
| tert-Butyl spiro[2.4]heptan-1-ylcarbamate | 1956355-97-7 | 0.96 | 2.4 | Larger spiro ring (heptane) | Not provided |
| tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate | 1820707-62-7 | - | - | Pyridine with Cl/CF₃ substituents | 296.67 |
Key Observations :
- Ring Size and Rigidity : Smaller spiro rings (e.g., 2.3 hexane) impose greater steric strain but enhance conformational rigidity compared to larger systems like 3.4 octane or 2.4 heptane .
- Heteroatom Effects : Azaspiro analogs (e.g., 2-azaspiro[3.4]octane) introduce nitrogen, altering electronic properties and hydrogen-bonding capacity, which may influence solubility and biological interactions .
Solubility and Stability
- Solubility : tert-Butyl substituents, as seen in , improve solubility in organic solvents (e.g., spiro-tBu-DMB) compared to n-hexyl derivatives. This is attributed to the bulky, lipophilic tert-butyl group reducing crystallinity .
- Stability Under Spectroscopic Analysis : Spiro compounds often fragment at the spiro junction during mass spectrometry. For example, spiro 1,3-benzoxazines lose fragments like ArN₂CO (). Similar behavior is expected for tert-butyl spiro carbamates, though fragmentation patterns depend on ring strain and substituents .
Biological Activity
tert-Butyl spiro[2.3]hexan-5-ylcarbamate is a compound of increasing interest in the field of medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, in vitro studies, and comparisons with related compounds.
- IUPAC Name : tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate
- Molecular Formula : C₁₁H₁₉N₁O₃
- Molecular Weight : 228.29 g/mol
The biological effects of this compound are believed to stem from several mechanisms:
-
Enzyme Inhibition :
- The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is crucial for the degradation of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased acetylcholine levels, enhancing cholinergic transmission and potentially improving cognitive functions, particularly in neurodegenerative contexts such as Alzheimer's disease (AD) .
- Neuroprotection :
-
Receptor Modulation :
- The spirocyclic structure allows for potential interactions with various receptor sites, modulating their activity and influencing biological pathways .
-
Antimicrobial Effects :
- Some studies suggest that the compound may exhibit antimicrobial properties, although specific mechanisms and efficacy require further investigation .
In Vitro Studies
In vitro experiments have demonstrated significant biological activity:
- Acetylcholinesterase Inhibition : The compound exhibited moderate potency as an AChE inhibitor with IC50 values indicating effectiveness compared to standard inhibitors like galantamine .
- Cell Viability : Studies showed that this compound reduced cell death in neuronal cultures exposed to amyloid-beta (Aβ) peptides, which are known to contribute to AD pathology .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate | C₁₁H₁₉N₁O₃ | Hydroxyl group enhances solubility and reactivity |
| Tert-butyl N-(5-aminospiro[2.3]hexan-1-yl)carbamate | C₁₁H₂₀N₂O₂ | Amino group potentially increases biological activity |
| Tert-butyl N-{[1-(hydroxymethyl)spiro[2.3]hexan-1-yl]methyl}carbamate | C₁₂H₂₃N₁O₃ | Hydroxymethyl group could affect binding interactions |
This comparison highlights how variations in functional groups can significantly influence biological activity and reactivity.
Case Studies
While comprehensive clinical data on this compound remains limited, existing studies provide a foundation for future research:
- Neuroprotective Studies : Initial findings suggest that the compound may mitigate oxidative stress-induced neuronal damage, warranting further exploration in animal models of neurodegeneration .
- Pharmacological Investigations : Ongoing research aims to elucidate the pharmacokinetics and dynamics of this compound, assessing its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
